molecular formula C16H20F3NO3 B12508126 Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate

Cat. No.: B12508126
M. Wt: 331.33 g/mol
InChI Key: BAWKASDHPYRAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity. The presence of the trifluoromethyl group and the phenoxy moiety in this compound enhances its chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced catalysts and reagents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The presence of the trifluoromethyl group and the phenoxy moiety can enhance its binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE include other pyrrolidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of the trifluoromethyl group, phenoxy moiety, and chiral pyrrolidine ring. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWKASDHPYRAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.